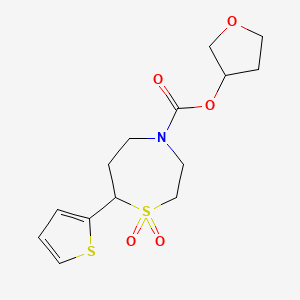

Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

oxolan-3-yl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S2/c16-14(20-11-4-7-19-10-11)15-5-3-13(12-2-1-8-21-12)22(17,18)9-6-15/h1-2,8,11,13H,3-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFGZBPPVKSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves multiple steps, including the formation of the tetrahydrofuran ring, the thiophene ring, and the thiazepane ring. The process may involve the use of reagents such as thiophene-2-carboxylic acid, tetrahydrofuran, and various catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives, thiophene-containing molecules, and tetrahydrofuran-based compounds. Examples include:

- Thiazepane-4-carboxylate derivatives

- Thiophene-2-carboxylate esters

- Tetrahydrofuran-3-yl esters

Uniqueness

Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to its combination of three distinct ring systems, which imparts specific chemical and physical properties

Biological Activity

Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms. It is substituted with thiophene groups and a carboxylate moiety, contributing to its unique chemical properties. The molecular formula for this compound is .

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. Although the precise molecular targets remain to be fully elucidated, preliminary studies suggest that it may modulate various biological pathways relevant to disease processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Initial assays have shown promising results in inhibiting tumor cell proliferation, suggesting potential applications in cancer therapy.

- Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viral strains, indicating that this compound may also possess similar effects.

Table 1: Structure–Activity Relationship (SAR) of Related Compounds

| Compound Name | Structure | K_i (nM) | IC_50 (nM) | Activity |

|---|---|---|---|---|

| Compound A | Structure A | 0.014 | 1.4 | Antiviral |

| Compound B | Structure B | 0.0029 | 2.4 | Antitumor |

| Tetrahydrofuran derivative | Tetrahydrofuran | 0.073 | 55 | Moderate |

Note: The above table summarizes the structure-activity relationship of compounds related to Tetrahydrofuran derivatives based on various biological assays.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antitumor Studies : A study evaluated the efficacy of thiazepane derivatives in inhibiting cancer cell lines. Results indicated that compounds with similar structures to Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane exhibited significant cytotoxicity against breast and lung cancer cells.

- Antiviral Activity : Research conducted on a series of tetrahydrofuran-based protease inhibitors demonstrated enhanced antiviral activity against HIV strains. The modifications in the tetrahydrofuran structure were shown to optimize binding affinity and potency against drug-resistant variants.

Q & A

Q. Q1. What are the common synthetic routes for preparing Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide?

A1. Synthesis typically involves multi-step sequences, such as:

- Step 1 : Formation of the 1,4-thiazepane ring via cyclization of precursors like β-amino thiols under controlled conditions (e.g., THF solvent, triethylamine as a base) .

- Step 2 : Introduction of the thiophen-2-yl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts or activated intermediates .

- Step 3 : Esterification of the carboxylate group with tetrahydrofuran-3-yl alcohol, often using carbodiimide coupling agents .

Critical parameters include reaction time (3–7 days for cyclization), temperature (room temperature to 60°C), and solvent purity. Impurities like unreacted thiols or sulfones must be monitored via TLC/HPLC .

Q. Q2. How is the compound structurally characterized?

A2. Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the thiazepane ring and thiophene substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H] peak for CHNOS) .

- X-ray Crystallography : Resolve stereochemistry and confirm the 1,1-dioxide configuration (e.g., bond lengths S–O ≈ 1.43 Å) .

Advanced Mechanistic and Computational Studies

Q. Q3. What computational methods are used to predict the electronic properties of this compound?

A3. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model:

- Electron Density Distribution : Identify reactive sites (e.g., sulfone groups as electron-deficient centers) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts in crystal packing) .

- Correlation Energy Models : Colle-Salvetti-type formulas to estimate dispersion forces in biological binding .

Q. Q4. How are reaction mechanisms for thiazepane ring formation validated experimentally?

A4. Mechanistic studies employ:

- Isotopic Labeling : N or S tracing to track ring closure kinetics .

- Kinetic Profiling : Monitor intermediate concentrations via in situ IR spectroscopy .

- Theoretical Validation : Compare experimental activation energies with DFT-calculated transition states .

Handling Data Contradictions and Optimization

Q. Q5. How to resolve discrepancies in reported yields for the thiazepane cyclization step?

A5. Contradictions often arise from:

- Solvent Effects : THF vs. dichloromethane alters reaction rates (e.g., THF stabilizes intermediates via oxonium ion interactions) .

- Catalyst Purity : Palladium catalysts contaminated with phosphine ligands may reduce coupling efficiency .

Mitigation : Replicate conditions with rigorous solvent drying (molecular sieves) and catalyst characterization (XPS or EDX) .

Q. Q6. Why do crystallography data sometimes conflict with NMR-based structural assignments?

A6. Common issues include:

- Dynamic Disorder : Flexible tetrahydrofuran-3-yl groups may appear as averaged positions in X-ray data but resolved via low-temperature crystallography .

- Tautomerism : Sulfone vs. sulfinate configurations can lead to misassignment without O NMR validation .

Biological and Pharmacological Profiling

Q. Q7. What strategies are used to assess the compound’s bioactivity?

A7. Advanced pharmacological studies involve:

- Target Engagement Assays : Surface plasmon resonance (SPR) to measure binding affinity to enzymes like cyclooxygenase-2 (COX-2) .

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS/MS to quantify degradation pathways .

- In Silico Docking : AutoDock Vina to predict interactions with protein active sites (e.g., sulfone groups forming H-bonds with Arg120) .

Stability and Impurity Analysis

Q. Q8. How are degradation products identified under storage conditions?

A8. Methodologies include:

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks .

- LC-HRMS/MS : Detect sulfoxide or ester hydrolysis products (e.g., m/z shifts of +16 or -44 Da) .

- EPR Spectroscopy : Identify radical intermediates in oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.